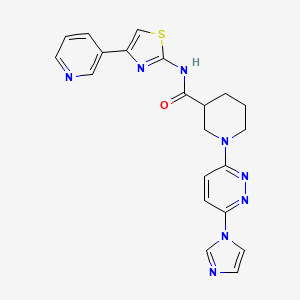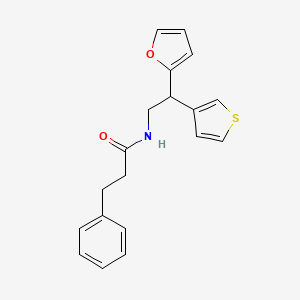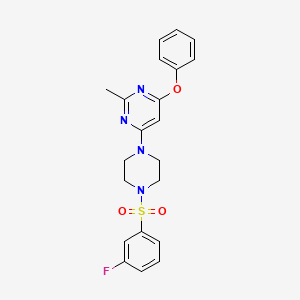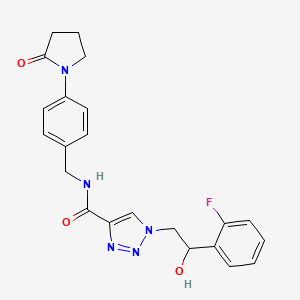
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide, is a complex organic molecule that may be related to the class of imidazo[1,2-a]pyridines, which have been identified as a novel antimycobacterial lead series. These compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing selectivity for this pathogen without affecting gram-positive or gram-negative bacteria . Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the imidazole and pyridine rings, are common in medicinal chemistry and drug design due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the functionalization of pyrazole carboxylic acids and their derivatives. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine . This suggests that similar methods could potentially be applied to synthesize the compound , with modifications to accommodate the different substituents and structural requirements.
Molecular Structure Analysis
The molecular structure of compounds within this class is typically confirmed spectroscopically, as seen in the study of pyrazole derivatives . The presence of multiple aromatic rings, such as imidazole and pyridine, in the compound suggests a planar geometry that could facilitate stacking interactions, potentially influencing its binding to biological targets. Theoretical studies, such as those examining the reaction mechanisms, can provide insight into the electronic structure and reactivity of such compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be complex, as evidenced by the formation of different products under varying reaction conditions. For example, the reaction of acid chloride with 2,3-diaminopyridine and base in benzene led to the formation of an imidazo[4,5-b]pyridine derivative . This indicates that the compound may also undergo various functionalization reactions, which could be exploited to modify its biological activity or physicochemical properties.
Physical and Chemical Properties Analysis
Optimization of the physicochemical properties is crucial for the development of antimycobacterial agents. The imidazo[1,2-a]pyridine-8-carboxamides exhibit selective inhibition of Mycobacterium tuberculosis, which is a result of careful evaluation and optimization of these properties . The compound likely shares similar considerations, where solubility, stability, and permeability are key factors that would need to be assessed and optimized for potential therapeutic use.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
A study by Lv et al. (2017) focused on the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the chemical . These compounds demonstrated significant activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified compounds structurally related to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide as potent and orally available glycine transporter 1 inhibitors. These compounds showed promise in central nervous system multiparameter optimization, suggesting their potential application in CNS disorders (Yamamoto et al., 2016).
Synthesis of Heterocyclic Compounds
Mohamed et al. (2013) reported the synthesis of pyridine and pyrimidine derivatives incorporating a benzothiazole moiety, similar in structure to the compound . These synthesized compounds have potential applications in various scientific fields due to their unique heterocyclic structures (Mohamed et al., 2013).
Biological Activity in Disperse Dyes
Khalifa et al. (2015) synthesized novel aryl monoazo organic compounds containing a thiazole-selenium disperse dye, which showed high efficiency and potential biological activity. The structural similarity to the compound suggests potential applications in the field of bioactive fabrics and materials (Khalifa et al., 2015).
Anticancer Activity
Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione and related derivatives, showing good anticancer activity against various cancer cell lines. These findings indicate the potential of structurally similar compounds, like the one , in cancer research and treatment (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8OS/c30-20(25-21-24-17(13-31-21)15-3-1-7-22-11-15)16-4-2-9-28(12-16)18-5-6-19(27-26-18)29-10-8-23-14-29/h1,3,5-8,10-11,13-14,16H,2,4,9,12H2,(H,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCHUVZSHQUMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2502746.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)


![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)
![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)


![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)


